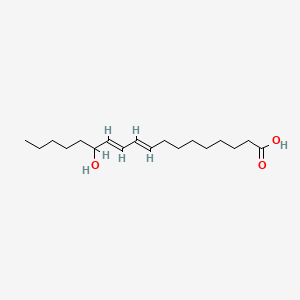

13-Hydroxy-9,11-Octadecadienoic Acid

Description

Contextualization within Oxylipin and Polyunsaturated Fatty Acid Metabolism Research

13-HODE is a prominent member of the oxylipin family, a large class of oxygenated lipid mediators derived from polyunsaturated fatty acids (PUFAs). The metabolism of PUFAs, such as linoleic acid, gives rise to a vast array of signaling molecules that are crucial for intercellular and intracellular communication. The production of 13-HODE from linoleic acid can occur through several enzymatic and non-enzymatic pathways.

Enzymatic Pathways:

Lipoxygenases (LOXs): The primary enzymatic route for 13-HODE synthesis involves the action of lipoxygenase enzymes, particularly 15-lipoxygenase-1 (15-LOX-1). wikipedia.orgnih.gov This enzyme stereospecifically converts linoleic acid into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to 13(S)-HODE by cellular peroxidases. wikipedia.org

Cyclooxygenases (COXs): Both COX-1 and COX-2 can metabolize linoleic acid to produce 13(S)-HODE, although COX-2 shows a higher preference for this substrate. wikipedia.org

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can also metabolize linoleic acid to a mixture of 13-HODE and 9-HODE, typically producing a racemic mixture with a predominance of the R stereoisomer. wikipedia.org

Non-Enzymatic Pathways:

Free Radical and Singlet Oxygen Oxidation: Under conditions of oxidative stress, linoleic acid can be oxidized non-enzymatically to form a mixture of hydroperoxides, which are subsequently reduced to various HODE isomers, including 13-HODE. wikipedia.org

The specific stereoisomer of 13-HODE produced often depends on the generating pathway, with enzymatic reactions typically yielding specific isomers, while non-enzymatic oxidation results in a mix. The main stereoisomers include 13(S)-HODE and 13(R)-HODE, which can have distinct biological activities. wikipedia.org

Significance of 13-Hydroxy-9,11-octadecadienoic Acid as a Bioactive Lipid Metabolite

The significance of 13-HODE lies in its ability to act as a signaling molecule, influencing a variety of cellular processes through its interaction with specific receptors and signaling pathways.

Key Signaling Roles:

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 13-HODE is a known agonist of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cell differentiation. nih.govnih.gov The activation of PPARγ by 13-HODE can lead to the regulation of target gene expression involved in these processes. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation: 13-HODE, along with its counterpart 9-HODE, can activate the TRPV1 receptor, which is involved in pain perception and inflammation. portlandpress.com

Inflammation and Immune Response: 13-HODE exhibits complex and sometimes opposing effects on inflammation. It has been shown to have both pro-inflammatory and anti-inflammatory properties depending on the cellular context and the specific isomer. nih.gov

Cell Proliferation and Apoptosis: Research has demonstrated that 13-HODE can influence cell growth and programmed cell death (apoptosis). For instance, in some cancer cell lines, it has been shown to inhibit proliferation and induce apoptosis, while in others, it may promote growth. wikipedia.orgbiorxiv.org

The diverse biological activities of 13-HODE underscore its importance as a multifaceted lipid mediator in both health and disease.

Overview of Research Trajectories and Key Discoveries

The scientific journey to understand 13-HODE has been marked by several key discoveries that have illuminated its physiological and pathological relevance.

Initial research focused on the enzymatic production of 13-HODE and its presence in various tissues. A significant breakthrough was the identification of 13-HODE as a major metabolite of linoleic acid produced by lipoxygenases.

Subsequent research delved into the biological activities of 13-HODE. A pivotal discovery was its role in atherosclerosis. Studies revealed that 13-HODE is a major component of oxidized low-density lipoprotein (oxLDL) found in atherosclerotic plaques. researchgate.net In the early stages of atherosclerosis, the enzymatically produced 13(S)-HODE is thought to have protective effects through PPARγ activation. nih.gov However, in later stages, non-enzymatically produced HODEs may contribute to disease progression. nih.gov

The connection between 13-HODE and cancer has been another major research trajectory. Studies have explored its dual role in different types of cancer. For example, in colon cancer, decreased levels of 13-S-HODE and the enzyme that produces it, 15-LOX-1, have been observed, suggesting a potential tumor-suppressive role. oup.com Conversely, in some forms of breast and prostate cancer, 13-HODE has been implicated in promoting tumor growth. wikipedia.orgnih.gov More recent research has also identified 13-S-HODE as a potential inhibitor of the mTOR signaling pathway, a key regulator of cell growth, further highlighting its relevance in cancer biology. biorxiv.org

The discovery of 13-HODE as a ligand for PPARγ was a landmark finding that provided a mechanistic basis for many of its observed biological effects, particularly in metabolism and inflammation. nih.govresearchgate.net

The table below summarizes some of the key research findings related to 13-HODE:

| Research Area | Key Finding | Reference(s) |

| Metabolism | Identification of 15-lipoxygenase-1 as a primary enzyme for 13(S)-HODE synthesis. | wikipedia.org |

| Elucidation of peroxisomal beta-oxidation as a pathway for 13-HODE degradation. | nih.gov | |

| Atherosclerosis | 13-HODE is a major component of oxidized LDL in atherosclerotic lesions. | researchgate.net |

| Differential roles of 13-HODE in early (protective) and late (pro-inflammatory) stages of atherosclerosis. | nih.gov | |

| Cancer | Decreased levels of 13-S-HODE and 15-lipoxygenase-1 in human colon cancers. | oup.com |

| 13-S-HODE can suppress cancer cell growth by inhibiting the mTOR signaling pathway. | biorxiv.org | |

| Implication of 13-HODE in the progression of certain prostate and breast cancers. | wikipedia.orgnih.gov | |

| Signaling | Identification of 13-HODE as a natural ligand for the nuclear receptor PPARγ. | nih.govresearchgate.net |

| 13-HODE can activate the TRPV1 pain receptor. | portlandpress.com |

Structure

3D Structure

Properties

CAS No. |

5204-88-6 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(9E,11E)-13-hydroxyoctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ |

InChI Key |

HNICUWMFWZBIFP-KDFHGORWSA-N |

Isomeric SMILES |

CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O |

physical_description |

Solid |

Synonyms |

13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 13 Hydroxy 9,11 Octadecadienoic Acid

Enzymatic Production from Linoleic Acid Substrates

The primary enzymatic pathway for 13-HODE synthesis involves the sequential action of dioxygenase and reductase enzymes on linoleic acid. This process is crucial for the generation of specific stereoisomers of 13-HODE.

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen (dioxygenation) into polyunsaturated fatty acids like linoleic acid. nih.gov This reaction is the initial and rate-limiting step in the enzymatic synthesis of 13-HODE.

The key enzyme responsible for the synthesis of the precursor to 13(S)-HODE is 15-lipoxygenase-1 (ALOX15). nih.gov While known for its activity on arachidonic acid, ALOX15 shows a preference for linoleic acid as a substrate, converting it into 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). wikipedia.org The action of ALOX15 is highly stereospecific, predominantly forming the S-stereoisomer, 13(S)-HpODE, with minimal to no production of the R-stereoisomer, 13(R)-HpODE. wikipedia.org In contrast, another isoform, 15-lipoxygenase type 2 (ALOX15B), has a strong preference for arachidonic acid and is therefore less efficient at metabolizing linoleic acid to 13(S)-HpODE. wikipedia.org

Table 1: Specificity of Lipoxygenase Isoforms on Linoleic Acid

| Enzyme | Primary Substrate Preference | Product from Linoleic Acid | Stereospecificity | Reference |

| 15-Lipoxygenase-1 (ALOX15) | Linoleic Acid > Arachidonic Acid | 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) | High (almost exclusively S-isomer) | nih.govwikipedia.org |

| 15-Lipoxygenase-2 (ALOX15B) | Arachidonic Acid > Linoleic Acid | 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) | Lower efficiency compared to ALOX15 | wikipedia.org |

| Murine 12/15-LOX | Arachidonic Acid | 13(S)-HpODE and 9(S)-HpODE | Metabolizes to both 13- and 9-hydroperoxides | nih.gov |

Lipoxygenases demonstrate remarkable precision in where they introduce the oxygen molecule (regioselectivity) and the three-dimensional orientation of the resulting hydroxyl group (stereospecificity). nih.gov The catalytic process involves two main steps: the abstraction of a hydrogen atom from a doubly allylic carbon, followed by the insertion of oxygen at the resulting prochiral carbon radical. nih.gov

In the case of ALOX15 acting on linoleic acid, the enzyme specifically abstracts a hydrogen atom from the C-11 position, leading to the formation of a hydroperoxide group at the C-13 position. nih.gov This high degree of regioselectivity ensures that 13-HODE is the major product, as opposed to other isomers like 9-HODE which is formed by the action of other enzymes. nih.gov The stereospecificity of ALOX15 results in the production of the 13(S) enantiomer almost exclusively. wikipedia.orgacs.org This precision is attributed to the specific orientation of the fatty acid substrate within the enzyme's active site, which dictates the face of the molecule that is accessible for oxygen attack. nih.gov

The initial product of lipoxygenase activity, 13(S)-HpODE, is an unstable hydroperoxide. nih.gov In cellular environments, it is rapidly converted to the more stable hydroxy derivative, 13(S)-HODE. wikipedia.org This reduction is primarily catalyzed by ubiquitous cellular peroxidases, such as glutathione (B108866) peroxidases (GSH-Px), which utilize glutathione as a reducing agent. nih.gov The conversion of 13(S)-HpODE to 13(S)-HODE is a critical detoxification step, as hydroperoxides can be reactive and potentially damaging to cellular components. Research also suggests that the gasotransmitter hydrogen sulfide (B99878) (H₂S) may be involved in the reduction of hydroperoxyoctadecadienoic acids (HPODEs) to their corresponding hydroxy forms (HODEs). nih.gov

Table 2: Enzymatic Conversion of Linoleic Acid to 13(S)-HODE

| Step | Substrate | Enzyme(s) | Product | Reference |

| 1. Dioxygenation | Linoleic Acid | 15-Lipoxygenase-1 (ALOX15) | 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) | nih.govwikipedia.org |

| 2. Reduction | 13(S)-HpODE | Peroxidases (e.g., Glutathione Peroxidase) | 13(S)-Hydroxy-9,11-octadecadienoic acid (13(S)-HODE) | wikipedia.orgnih.gov |

Role of Lipoxygenases (LOXs) in Dioxygenation

Non-Enzymatic Generation Mechanisms

Beyond controlled enzymatic synthesis, 13-HODE can also be formed through non-enzymatic processes, particularly under conditions of elevated oxidative stress.

In situations of oxidative stress, an overabundance of reactive oxygen species (ROS), such as free radicals, can lead to the non-enzymatic peroxidation of lipids. wikipedia.org This process is initiated by the abstraction of a hydrogen atom from linoleic acid by a free radical, forming a carbon-centered radical. researchgate.net This radical then reacts with molecular oxygen to create a peroxyl radical, which can then abstract a hydrogen from another molecule to form a lipid hydroperoxide, propagating a chain reaction. researchgate.net

Unlike the highly specific enzymatic pathway, free radical-mediated oxidation is not regioselective or stereospecific. wikipedia.org This results in the formation of a complex mixture of products, including approximately equal amounts of 9-HODE and 13-HODE. nih.gov Furthermore, this non-enzymatic pathway produces a racemic mixture, containing both the S and R stereoisomers of these hydroxy fatty acids. wikipedia.orgwikipedia.org This non-specific generation of HODEs is particularly prevalent in pathological states associated with high oxidative stress, such as in atherosclerotic plaques. nih.gov

Involvement of Oxidative Stress Conditions

The formation of 13-hydroxy-9,11-octadecadienoic acid (13-HODE) is significantly linked to conditions of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products leads to cellular damage. In such environments, 13-HODE is primarily formed through non-enzymatic pathways involving the oxidation of linoleic acid. wikipedia.orgnih.gov

Free radicals and singlet oxygen, both highly reactive forms of oxygen, can directly attack linoleic acid. wikipedia.orgresearchgate.net This non-enzymatic oxidation is not stereospecific, typically resulting in the formation of a racemic mixture, containing approximately equal amounts of the S and R stereoisomers of 13-HODE (13(S)-HODE and 13(R)-HODE) and its precursor, 13-hydroperoxyoctadecadienoic acid (13-HpODE). wikipedia.orgwikipedia.org This is in contrast to enzymatic pathways, which are highly stereospecific.

The process unfolds as follows:

Initiation : A reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the C-11 position of linoleic acid.

Peroxidation : The resulting carbon-centered radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This radical is then reduced to form 13-hydroperoxyoctadecadienoic acid (13-HPODE).

Reduction : The unstable 13-HPODE is subsequently reduced to the more stable 13-HODE by cellular peroxidases. nih.govnih.gov

This free-radical-mediated oxidation is a hallmark of various pathological states. Consequently, elevated levels of 13-HODE, along with its regioisomer 9-HODE, are often used as biomarkers to indicate the presence and extent of oxidative stress in conditions such as inflammation, steatohepatitis, atherosclerosis, and neurodegenerative diseases. wikipedia.orgnih.govnih.gov

Microbial and Chemoenzymatic Synthetic Approaches

Beyond its formation in biological systems under stress, specific isomers of 13-HODE are valuable molecules for research and potential therapeutic applications. This has driven the development of microbial and chemoenzymatic methods to synthesize 13-HODE with high yield and stereoselectivity.

Lipoxygenase-Catalyzed Biotransformations for Production

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid. acs.orgresearchgate.net This enzymatic reaction is a cornerstone of biotransformation strategies for producing 13-HODE, particularly the biologically active 13(S)-HODE isomer. wikipedia.orgcaymanchem.com

The process typically involves two key steps:

Dioxygenation : A selected lipoxygenase, such as 15-lipoxygenase-1 (ALOX15) from mammals or various plant-derived LOXs (e.g., from soybean), stereospecifically converts linoleic acid into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.orgnih.gov

Reduction : The resulting hydroperoxide is then reduced to 13(S)-HODE. This reduction can be achieved chemically (e.g., using sodium borohydride) or by using peroxidases. mdpi.com

Researchers have explored various sources of lipoxygenases to optimize production. Soybean lipoxygenase (Glycine max) is a classic choice, exhibiting high catalytic activity at an alkaline pH of around 9.0. nih.govcaymanchem.com More recently, studies have identified highly efficient lipoxygenases from microorganisms, such as cyanobacteria. acs.org These microbial enzymes offer advantages in terms of production scalability through heterologous expression in hosts like E. coli.

| Lipoxygenase (LOX) Source | Enzyme Name/Type | Substrate | Key Finding/Yield | Reference |

|---|---|---|---|---|

| Soybean (Glycine max) | 13S-Lipoxygenase-1 | Linoleic Acid | Classic enzyme for 13(S)-HODE synthesis; activity is pH-dependent, favoring 13S-product at pH > 8.5. | nih.gov |

| Cyanobacterium (Calothrix sp. HK-06) | Ca-LOX | Linoleic Acid | High specific activity (73.1 U/mg) for producing 13S-lipoxygenase products. | acs.org |

| Cyanobacterium (Rivularia sp. PCC 7116) | Ri-LOX | Linoleic Acid | Efficient biocatalyst achieving a space-time yield of 1008 g L⁻¹ d⁻¹ for 13(S)-HODE. | acs.org |

| Human | 15-lipoxygenase-1 (ALOX15) | Linoleic Acid | Highly stereospecific, forming 13(S)-HpODE with little to no 13(R)-HpODE. | wikipedia.org |

Microbial Reduction Techniques for Enantioselective Synthesis

Achieving high enantioselectivity is crucial for producing specific 13-HODE isomers for pharmacological studies. Chemoenzymatic strategies often employ microbial reductases for the stereospecific reduction of a ketone precursor, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODE), which can be synthesized from 13-HODE via dehydrogenation. nih.govnih.gov

The general principle involves:

Synthesis of Precursor : Production of 13-oxo-9,11-octadecadienoic acid.

Enantioselective Reduction : Introduction of a microorganism or its isolated reductase enzymes, which selectively reduce the keto group at the C-13 position to a hydroxyl group, yielding either the (S) or (R) enantiomer of 13-HODE with high optical purity.

Whole-cell biotransformations using common microbes are particularly attractive due to their cost-effectiveness and the presence of cofactor regeneration systems within the cell. Baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the asymmetric reduction of ketones. tandfonline.comresearchgate.net Research has demonstrated its utility in the kinetic resolution of related chiral precursors, indicating its potential for the enantioselective synthesis of 13-S-HODE. tandfonline.comtandfonline.com Other microorganisms, such as Candida species, are also known for their capacity to perform highly enantioselective reductions of various ketone substrates. jst.go.jp

| Microorganism/Enzyme System | Substrate Type | Product | Principle/Significance | Reference |

|---|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | Racemic acyloxy alkyne (precursor to chiral alcohol) | Optically active alcohol | Demonstrates effective kinetic resolution for producing chiral building blocks for 13-S-HODE synthesis. | tandfonline.comtandfonline.com |

| Candida maris IFO10003 | Acetylpyridine derivative (ketone) | (R)-1-(pyridyl)ethanol | Achieves high enantioselectivity (97% e.e.) in the reduction of a ketone to a specific alcohol enantiomer, demonstrating the principle applicable to 13-oxo-ODE. | jst.go.jp |

| Rat Colon Mucosa Dehydrogenase | 13-HODE | 13-oxo-ODE | Characterizes the enzymatic conversion of the hydroxyl to the keto form, providing the substrate for microbial reduction. | nih.gov |

Metabolic Processing and Catabolism of 13 Hydroxy 9,11 Octadecadienoic Acid

Beta-Oxidation Pathways and Chain Shortening

13-HODE undergoes metabolic degradation through beta-oxidation, a process that shortens its carbon chain. This pathway is a crucial mechanism for inactivating and eliminating 13-HODE.

In bovine aortic endothelial cells, 13(S)-HODE is metabolized into several chain-shortened products. nih.gov The primary metabolites identified are:

11-hydroxy-7,9-hexadecadienoic acid (11-OH-16:2) nih.govnih.gov

9-hydroxy-5,7-tetradecadienoic acid (9-OH-14:2) nih.govnih.gov

7-hydroxydodecadienoic acid (7-OH-12:2) nih.gov

This process is believed to occur primarily within peroxisomes, as evidenced by studies on human skin fibroblasts. Normal fibroblasts efficiently convert 13-HODE into these shorter metabolites, whereas fibroblasts from patients with Zellweger syndrome, a condition characterized by impaired peroxisome function, show a significantly reduced ability to produce these compounds. nih.gov This suggests that peroxisomal beta-oxidation is the main route for the gradual removal of 13-HODE from the vascular wall. nih.gov

Similarly, MOLT-4 lymphocytes metabolize 13-HODE via the beta-oxidation pathway, retaining the hydroxyl group and the conjugated diene system. nih.gov The resulting products that accumulate include 11-hydroxy-7,9-hexadecadienoic acid and 9-hydroxy-5,7-tetradecadienoic acid. nih.gov

Conversion to Oxo-Derivatives

A significant metabolic pathway for 13-HODE is its oxidation to a keto derivative, 13-oxo-9,11-octadecadienoic acid (13-oxo-HODE).

Enzymatic Oxidation to 13-Oxo-9,11-octadecadienoic Acid (13-oxo-HODE)

The conversion of 13-HODE to 13-oxo-HODE is an enzymatic process catalyzed by a specific dehydrogenase. wikipedia.orgnih.gov This reaction transforms the hydroxyl group at the 13th carbon into a ketone group, forming a 2,4-dienone structure. nih.govnih.gov The formation of 13-oxo-HODE can be a preliminary step for the peroxisome-dependent chain shortening of 13(S)-HODE. wikipedia.org

In some cellular contexts, 13-oxo-HODE can further react with glutathione (B108866). This can occur either non-enzymatically or be catalyzed by glutathione transferase, leading to the formation of glutathione conjugates. wikipedia.orgnih.gov These conjugates are major metabolites of 13(S)-HODE in cultured human colon cancer cells (HT-29). wikipedia.org

Hydroxy Fatty Acid Dehydrogenase Involvement

The enzyme responsible for the oxidation of 13-HODE to 13-oxo-HODE is a NAD+-dependent 13-HODE dehydrogenase. wikipedia.orgnih.gov This enzyme has been identified and partially purified from rat colonic mucosa. wikipedia.orgnih.gov It exhibits a narrow substrate specificity but is also capable of metabolizing 9-HODE to its corresponding oxo derivative. nih.govwikipedia.org The activity of this dehydrogenase is crucial as its product, 13-oxo-HODE, is a potent ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of gene expression. nih.gov

Formation of Dihydroxy and Epoxy-Hydroxy Acid Metabolites

Further metabolism of 13-HODE can lead to the formation of more complex derivatives, including dihydroxy and epoxy-hydroxy acids. The oxidation of linoleic acid, the precursor to 13-HODE, can produce hydroperoxy-octadecadienoates which are then converted to a variety of downstream products. nih.gov These include:

Hydroxy-octadecadienoates (HODEs)

Oxo-octadecadienoates (Oxo-ODEs)

Epoxy-octadecenoates (EpOMEs) nih.govresearchgate.net

Dihydroxy-octadecenoates (DiHOMEs) nih.govresearchgate.net

Trihydroxy-octadecenoates (TriHOMEs) nih.govresearchgate.net

In MOLT-4 lymphocytes, two beta-hydroxy acids have been isolated as metabolites of 13-HODE: 3,13-dihydroxy-9,11-octadecadienoic acid and 3,11-dihydroxy-7,9-hexadecadienoic acid. nih.gov Additionally, incubation of 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD), the precursor of 13-HODE, with human hemoglobin resulted in the formation of 8,13-dihydroxy-9,11-octadecadienoic acids. nih.gov

Cellular Uptake and Incorporation into Lipid Fractions

13-HODE is readily taken up by cells and incorporated into various lipid fractions, a process that influences its biological activity and metabolic fate.

Bovine aortic endothelial cells rapidly absorb 13(S)-HODE. nih.gov A significant portion of the incorporated 13-HODE is found in phospholipids (B1166683), particularly phosphatidylcholine, with about 80% located at the sn-2 position. nih.gov While much of the radioactivity from labeled 13-HODE remains as the parent compound within cellular lipids, some is converted to chain-shortened metabolites. nih.gov

The incorporation of 13-HODE into cellular lipids is a widespread phenomenon. It can be esterified into phospholipids like phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine. wikipedia.org It is also found esterified to cholesterol, forming cholesteryl esters, which are prominent components of atherosclerotic plaques. wikipedia.orgcaymanchem.com The process of incorporation can be quite rapid; for instance, after oral administration in rats, deuterated 13-HODE (d4-13-HODE) was absorbed and began to incorporate into plasma esterified lipid fractions within 20 minutes. nih.govnih.gov

Tissue-Specific Metabolic Transformations

The metabolism of 13-HODE can vary significantly between different tissues, reflecting the diverse enzymatic machinery and physiological roles of these tissues.

In rats, following oral gavage, d4-13-HODE was found to be absorbed and preferentially incorporated into the liver, adipose tissue, and heart from esterified plasma pools. nih.govnih.gov Notably, no tracer was detected in the brain, indicating a tissue-specific barrier or metabolic preference. nih.govnih.gov

The enzyme 13-HODE dehydrogenase, which converts 13-HODE to 13-oxo-HODE, is present in the colonic mucosa of rats, suggesting a specific role for this metabolic pathway in the colon. nih.gov In human atherosclerotic lesions, 13-HODE is a major component, primarily in its esterified form. wikipedia.org Early-stage plaques contain predominantly the S stereoisomer, while more mature plaques have equal amounts of S and R stereoisomers. wikipedia.org This suggests a dynamic, tissue-specific metabolism of 13-HODE during the progression of atherosclerosis. wikipedia.orgnih.gov

Furthermore, in human psoriasis lesions, the levels of 13(S)-HODE esterified to phospholipids are significantly lower than in normal skin, which may be a result of the chain-shortening inactivation pathway. wikipedia.org

Biological Functions and Mechanistic Investigations of 13 Hydroxy 9,11 Octadecadienoic Acid

Regulation of Cellular Processes

13-HODE has been shown to exert a profound influence on fundamental cellular behaviors, including growth, survival, and migration. Its effects are often cell-type specific and can be influenced by the stereochemistry of the molecule, with the (S) and (R) enantiomers sometimes eliciting opposing responses.

Influence on Cell Growth, Proliferation, and Differentiation

The impact of 13-HODE on cell growth and proliferation is complex and appears to be context-dependent. In certain cancer cell lines, particularly colon cancer, the 13(S)-HODE enantiomer has been demonstrated to decrease cell growth and DNA synthesis. nih.govoup.com This anti-proliferative effect is often linked to its role as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in cell differentiation and tumorigenesis. nih.govoup.com Conversely, the 13(R)-HODE enantiomer has been observed to promote cell growth and DNA synthesis in the absence of fetal bovine serum in colorectal cancer cell lines. nih.govoup.com This proliferative effect is suggested to be mediated, at least in part, through the activation of the cyclooxygenase (COX) pathway. nih.govoup.com

Furthermore, in human U937 cell lines, both 9-HODE and the PPARγ agonist ciglitazone (B1669021) were found to inhibit cell proliferation, with 9-HODE increasing the proportion of cells in the G0/G1 phase of the cell cycle. nih.gov The balance between the (R) and (S) enantiomers of HODEs within tissues like the intestinal epithelium may therefore be a critical determinant of cell growth and homeostasis. nih.govoup.com

Table 1: Differential Effects of 13-HODE Enantiomers on Cell Growth

| Enantiomer | Cell Line | Observed Effect on Cell Growth | Proposed Mechanism |

|---|---|---|---|

| 13(S)-HODE | Nondifferentiated Caco-2 | Decrease | PPARγ activation |

| 13(R)-HODE | Nondifferentiated Caco-2 | Increase (in absence of FBS) | Activation of COX pathway, ERK and CREB signaling |

Modulation of Apoptosis Pathways

13-HODE is a potent regulator of apoptosis, or programmed cell death. In human THP-1 monocytes, both 9-HODE and 13-HODE have been shown to significantly increase apoptosis. nih.gov This pro-apoptotic effect is marked by increased caspase-3/7 activity and is dependent on PPARγ activation. nih.gov The use of a PPARγ antagonist can reduce the apoptotic effects of 13(S)-HODE in Caco-2 cells, further solidifying the role of this receptor in mediating the pro-apoptotic actions of this lipid metabolite. nih.govoup.com

Interestingly, while both 9-HODE and 13-HODE induced apoptosis in THP-1 cells, only 9-HODE was found to increase DNA fragmentation. nih.gov The pro-apoptotic effects of HODEs in these cells were blocked by a caspase inhibitor, confirming the involvement of the caspase cascade in this process. nih.gov These findings highlight a critical role for 13-HODE in the regulation of macrophage survival, which has implications for conditions such as atherosclerosis. nih.govbiorxiv.org

Inhibition of Cell Adhesion and Metastasis

A significant body of research points to the role of 13-HODE in the inhibition of cancer cell adhesion and metastasis. nih.gov High dietary intake of linoleic acid, the precursor to 13-HODE, has been associated with a protective effect against cancer development, and one of the proposed mechanisms is the generation of 13-HODE. nih.gov Specifically, 13-HODE has been shown to prevent the adhesion of tumor cells to endothelial cells, a critical step in the metastatic cascade. oup.comnih.gov

The intracellular ratio of 13-HODE to another lipoxygenase product, 15-hydroxyeicosatetraenoic acid (15-HETE), appears to be a key determinant of tumor cell adhesivity. nih.gov An increase in 13-HODE synthesis is associated with decreased tumor cell adhesion to endothelial cells and their extracellular matrix. nih.gov The 13(S)-HODE isomer, in particular, can block the enhancement of tumor cell adhesion to various biological substrates that is induced by other signaling molecules. oup.com This anti-adhesive property further underscores the potential of 13-HODE as an endogenous anti-metastatic agent.

Immunomodulatory and Anti-inflammatory Activities

13-HODE plays a significant role in modulating immune responses, particularly through its interactions with macrophages. Its effects on these key immune cells and its influence on the production of inflammatory mediators are central to its immunomodulatory profile.

Interaction with Macrophages and Immune Cell Responses

In the context of atherosclerosis, 13-HODE is abundant in atherosclerotic lesions and is a key regulator of macrophage function. biorxiv.org It can act as a ligand for PPARγ, and through this interaction, it can stimulate the maturation of monocytes into macrophages. dntb.gov.ua In early atherosclerotic lesions, 13-HODE is generated enzymatically by 15-lipoxygenase-1 in macrophages, which is thought to activate protective mechanisms that enhance the clearance of lipids and cellular debris from the vessel wall. nih.govbiorxiv.org

Furthermore, 13-HODE and its counterpart 9-HODE have been shown to increase the expression of the chemokine receptor CX3CR1 while reducing CCR2 expression in macrophages. This shift in receptor expression favors the adhesion of macrophages to coronary artery smooth muscle cells. biorxiv.org Additionally, in RAW 264.7 macrophages, 13-HODE stimulation has been shown to induce the expression of the ATP-binding cassette transporter A1 (ABCA1), which in turn increases cholesterol efflux in the presence of apolipoprotein A I. biorxiv.org

Impact on Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-1beta)

The influence of 13-HODE on the production of pro-inflammatory cytokines is a critical aspect of its immunomodulatory function. Ionizing radiation, for instance, has been shown to increase the levels of free 13-HODE in murine peritoneal macrophages and prime these cells for enhanced production of Tumor Necrosis Factor-alpha (TNF-alpha) in response to lipopolysaccharide (LPS). mdpi.com This suggests that radiation-induced oxidized derivatives of linoleic acid may mediate inflammatory responses. mdpi.com

Conversely, a metabolite of 13-HODE, 13-oxo-9Z,11E-octadecadienoic acid (13-KODE), has demonstrated anti-inflammatory properties. In LPS-stimulated RAW 264.7 macrophage cells, 13-KODE was found to decrease the secretion of Interleukin-1beta (IL-1beta) and TNF-alpha by inhibiting the expression of their respective genes. researchgate.net This indicates that the metabolic conversion of 13-HODE can lead to compounds with opposing effects on inflammatory cytokine production.

Table 2: Effects of 13-HODE and its Metabolite on Pro-inflammatory Cytokines in Macrophages

| Compound | Cell Model | Stimulus | Effect on TNF-alpha | Effect on IL-1beta |

|---|---|---|---|---|

| 13-HODE | Murine Peritoneal Macrophages | Ionizing Radiation + LPS | Primed for elevated production | Not specified |

| 13-KODE | RAW 264.7 Macrophages | LPS | Decreased secretion and gene expression | Decreased secretion and gene expression |

Signaling Pathway Modulation (e.g., NF-κB, MAPK, Nrf2/HO-1)

13-Hydroxy-9,11-octadecadienoic acid (13-HODE) has been shown to modulate several key intracellular signaling pathways, influencing cellular processes related to inflammation, oxidative stress, and cell growth.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. Research indicates that 13(S)-HODE can activate the NF-κB signaling pathway in keratinocytes, which is regulated by epidermal fatty acid-binding protein (FABP5). physiology.org In contrast, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a derivative of 13-HODE, has been shown to inhibit the NF-κB pathway in lipopolysaccharide-stimulated murine macrophages, thereby exerting anti-inflammatory effects. nih.gov This suggests that the biological activity of 13-HODE and its metabolites on the NF-κB pathway can be cell-type and context-specific.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli. The 13-HODE derivative, 13-KODE, has demonstrated anti-inflammatory effects by inhibiting the MAPK pathway in macrophages. nih.gov

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a primary defense mechanism against oxidative stress. nih.gov Activation of this pathway can reduce the production of reactive oxygen species (ROS) and inhibit inflammation. nih.gov Studies have shown that 13-KODE can activate the Nrf2/HO-1 signaling pathway in macrophages, contributing to its anti-inflammatory properties. nih.gov The broader Nrf2/HO-1 pathway is recognized as a therapeutic target for conditions associated with oxidative stress and inflammation, such as metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govnih.gov

PPARγ Activation: 13-HODE and its derivatives are known to be ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. mdpi.comnih.govnih.gov Activation of PPARγ by 13-HODE can induce the differentiation of monocytes into macrophages and regulate lipid metabolism. mdpi.comnih.gov This interaction is significant in the context of atherosclerosis, where 13-HODE-mediated PPARγ activation may initially be a protective mechanism. nih.govresearchgate.net

mTOR Inhibition: Recent findings suggest that 13(S)-HODE can directly bind to and inhibit the mechanistic target of rapamycin (B549165) (mTOR), a key kinase that controls cell growth. biorxiv.org This interaction occurs in an ATP-competitive manner and has been shown to suppress the growth of cancer cells. biorxiv.org

Role in Vascular Biology

13-HODE plays a significant role in vascular biology, particularly in the regulation of platelet function and the maintenance of a non-thrombogenic endothelial surface.

The vascular endothelium actively maintains a non-thrombogenic surface to prevent unwanted clot formation. 13-HODE, synthesized by endothelial cells, is a key contributor to this thromboresistance. nih.govnih.gov It is suggested that 13-HODE is continuously produced in resting endothelial cells and may modulate the function of adhesion receptors, such as the vitronectin receptor, to reduce their adhesivity. nih.gov An inverse relationship has been observed between the levels of 13-HODE in the vessel wall and its thrombogenicity. nih.gov Diets that increase the availability of linoleic acid for 13-HODE synthesis have been associated with decreased vessel wall thrombogenicity. nih.gov This highlights the importance of endogenous 13-HODE in down-regulating the thrombogenicity of the vessel wall surface. nih.gov

Function as a Physiological Mediator

13-HODE acts as a bioactive lipid mediator that is involved in a multitude of physiological signaling processes. nih.govnih.gov It is produced from the oxidation of linoleic acid and can be found in various tissues. mdpi.comnih.govnih.gov Studies in rats have shown that dietary 13-HODE is absorbed and incorporated into peripheral tissues such as the liver, adipose tissue, and heart, primarily within esterified lipid pools. nih.govnih.gov This indicates that 13-HODE from dietary sources can contribute to the endogenous pool and potentially influence physiological functions in these tissues. nih.govnih.gov Its roles extend from regulating inflammatory responses and maintaining vascular homeostasis to influencing cell differentiation and proliferation. mdpi.comnih.govnih.gov

Association with Oxidative Stress Responses and Biomarker Potential

13-HODE is a stable product of linoleic acid oxidation and its levels are often elevated under conditions of oxidative stress. nih.govresearchgate.net This makes it a potential biomarker for assessing oxidative stress in various physiological and pathological states. physiology.orgnih.gov

Increased levels of 13-HODE have been linked to a number of conditions associated with oxidative stress, including:

Rheumatoid arthritis (in low-density lipoproteins) wikipedia.org

Diabetes (in high-density lipoproteins) wikipedia.org

Polycystic kidney disease (in serum) wikipedia.org

Chronic pancreatitis (in serum) wikipedia.org

Alcoholic and non-alcoholic steatohepatitis (in plasma) wikipedia.org

In the context of acute physical stress, plasma levels of 13-HODE, along with its isomer 9-HODE, have been shown to increase significantly after prolonged and intensive exercise. physiology.org This increase correlates with established biomarkers of oxidative stress, such as F2-isoprostanes, further supporting the use of HODEs as markers of exercise-induced oxidative stress. physiology.org The stability of 13-HODE compared to other lipid peroxidation products makes it a reliable marker for quantifying oxidative stress in biological samples. gsartor.org

Comparative Analysis of Stereoisomers' Bioactivities

The biological activities of 13-HODE can vary significantly depending on its stereochemistry, including the chirality at carbon 13 (S vs. R) and the geometry of the double bonds (cis vs. trans).

13(S)-HODE vs. 13(R)-HODE: While many studies have historically not distinguished between the stereoisomers, recent research has begun to assign distinct activities to 13(S)-HODE and 13(R)-HODE. wikipedia.org For instance, 13(S)-HODE is a potent activator of PPARγ, a nuclear receptor involved in lipid metabolism and inflammation. nih.gov In contrast, the PPARγ agonist activity between the (R) and (S) forms of 13-HODE shows marked differences. nih.gov In terms of inflammatory cell migration, 13(S)-HODE is a moderately strong chemoattractant for neutrophils, while 13(R)-HODE is a weak stimulator of natural killer cell migration. wikipedia.org

(9Z,11E) vs. (9E,11E) isomers: The geometric configuration of the double bonds also influences bioactivity. Both (9Z,11E) and (9E,11E) isomers of 13-HODE can activate PPARγ. wikipedia.org The (9Z,11E) isomer is the more commonly studied form. The anti-inflammatory derivative 13-KODE is specifically the (9Z,11E) form. nih.gov A comprehensive analysis of various HODE isomers revealed that while all tested isomers could bind to the PPARγ ligand-binding domain, they exhibited different levels of agonist activity. nih.gov

Interactive Table: Summary of 13-HODE Research Findings html

| Category | Finding | Reference |

|---|---|---|

| Signaling | 13(S)-HODE activates NF-κB in keratinocytes. | nih.gov |

| Signaling | 13-KODE (a derivative) inhibits NF-κB and MAPK pathways in macrophages. | |

| Signaling | 13-KODE activates the Nrf2/HO-1 pathway. | |

| Signaling | 13-HODE activates PPARγ. | [4, 9, 10] |

| Signaling | 13(S)-HODE inhibits mTOR. | gsartor.org |

| Vascular Biology | Reduces thrombin-induced platelet adherence to endothelial cells. | nih.gov |

| Vascular Biology | Contributes to vascular thromboresistance. | [8, 11] |

| Physiology | Dietary 13-HODE is absorbed and incorporated into peripheral tissues. | [6, 17] |

| Biomarker | Elevated in various diseases and after intense exercise, indicating oxidative stress. | [1, 7, 10] |

| Stereoisomers | 13(S)-HODE and 13(R)-HODE have different chemoattractant properties and PPARγ activation profiles. | [1, 9] |

Analytical Methodologies for the Detection and Quantification of 13 Hydroxy 9,11 Octadecadienoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 13-HODE, providing the necessary separation from a complex mixture of other lipids and metabolites. The choice of technique often depends on the research question, the required level of sensitivity, and the need to distinguish between different isomers.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of 13-HODE from biological samples. nih.gov Normal-phase HPLC, in particular, has proven effective for this purpose. A common approach involves using a solvent system such as hexane/isopropanol/acetonitrile/acetic acid with isocratic elution. nih.gov The conjugated diene structure of 13-HODE allows for detection using UV spectrophotometry, typically at a maximum absorbance of 234-235 nm. nih.govjst.go.jp

This method can achieve good separation of 13-HODE from interfering compounds within a reasonable timeframe, often around 35 minutes. nih.gov The sensitivity of HPLC methods is generally in the nanogram range, with minimum detection limits reported to be as low as 0.5 ng per injection. nih.gov HPLC is also crucial for determining the activity of enzymes involved in 13-HODE metabolism, such as 13-HODE dehydrogenase, by measuring the conversion of 13-HODE to its keto derivative, 13-oxo-octadecadienoic acid. nih.gov Furthermore, chiral HPLC techniques, which utilize a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA), are essential for separating the enantiomers of 13-HODE, such as 13(S)-HODE and 13(R)-HODE, which may have different biological activities. chiralpedia.comnih.govyoutube.com

Table 1: HPLC Method Parameters for 13-HODE Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography Mode | Normal-Phase HPLC | nih.gov |

| Mobile Phase Example | Hexane/isopropanol/acetonitrile/acetic acid (800/8/30/1, v/v) | nih.gov |

| Detection Wavelength | 235 nm (due to the conjugated diene) | nih.gov |

| Detection Limit | 0.5 ng per injection | nih.gov |

| Typical Run Time | ~35 minutes | nih.gov |

| Isomer Separation | Chiral HPLC is required to separate enantiomers like 13(S)-HODE and 13(R)-HODE. | chiralpedia.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and quantifying 13-HODE. jst.go.jp A key consideration for GC-MS analysis of hydroxy fatty acids like 13-HODE is the need for derivatization. The hydroxyl and carboxylic acid groups are polar and not sufficiently volatile for gas chromatography. Therefore, a chemical derivatization step, such as acylation or silylation, is typically required to improve chromatographic behavior and produce characteristic mass spectra. nih.gov

Following derivatization, the compound is separated by the gas chromatograph and then ionized, commonly through electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification. For quantification, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific characteristic ions of the derivatized 13-HODE, enhancing sensitivity and selectivity. nih.gov GC-MS has been successfully used to confirm the identity of 13-HODE in various biological samples, often in conjunction with HPLC for initial purification. jst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Lipidomics and High-Resolution Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of 13-HODE and other oxidized lipids due to its exceptional sensitivity and specificity. nih.govmdpi.com This technique is central to the field of targeted lipidomics, allowing for the simultaneous quantification of dozens of lipid mediators from complex biological samples like plasma, serum, and tissues. nih.govnih.gov

In a typical LC-MS/MS setup, reverse-phase chromatography is used to separate the analytes, which are then ionized, often using negative mode electrospray ionization (ESI), to generate the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 295.2 for 13-HODE. researchgate.netnih.gov The true power of tandem mass spectrometry lies in its use of Multiple Reaction Monitoring (MRM), where the precursor ion (e.g., m/z 295.2) is selected and fragmented, and a specific product ion is monitored for quantification. nih.govlipidmaps.org Although the isomers 9-HODE and 13-HODE have nearly identical retention times and the same precursor ion, they can be distinguished and quantified by their specific product ions: m/z 171 for 9-HODE and m/z 195 for 13-HODE. nih.govlipidmaps.org

This methodology offers very high sensitivity, with limits of detection in the femtomole to nanomole range, and excellent linearity over a broad range of concentrations. nih.govresearchgate.netnih.gov High-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF), further enhance analytical capabilities by providing highly accurate mass measurements, which aids in the confident identification of metabolites. nih.govthermofisher.com

Table 2: LC-MS/MS Parameters for Targeted 13-HODE Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.netnih.gov |

| Precursor Ion [M-H]⁻ | m/z 295.2 | researchgate.netnih.gov |

| Quantifier Product Ion | m/z 195 | nih.govlipidmaps.org |

| Limit of Quantification | 0.4 µg/g in cured meat; 9.7–35.9 nmol/L in plasma | researchgate.netnih.gov |

| Application | Targeted lipidomics, high-resolution analysis | nih.govthermofisher.com |

Immunological Assay Development

Immunological assays offer a high-throughput and cost-effective alternative to chromatographic methods for the quantification of 13-HODE, particularly when analyzing large numbers of samples. These methods rely on the specific binding between an antibody and the target antigen, 13-HODE.

Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA) have been developed for the rapid measurement of 13-HODE. nih.gov The development of these assays required the production of polyclonal or monoclonal antibodies that can specifically recognize 13-HODE. nih.govnih.gov This is typically achieved by immunizing an animal with a conjugate of 13-HODE bound to a larger carrier protein, such as thyroglobulin. nih.gov

Most 13-HODE ELISA kits operate on a competitive immunoassay principle. eaglebio.comoxfordbiomed.com In this format, 13-HODE in a sample or standard competes with a fixed amount of enzyme-labeled 13-HODE (e.g., conjugated to horseradish peroxidase) for a limited number of binding sites on an antibody-coated microplate. eaglebio.comoxfordbiomed.com The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of 13-HODE in the sample. While these assays are sensitive, with detection capabilities in the picogram to nanogram range, cross-reactivity with structurally similar lipids, such as 9-HODE or other isomers, can be a concern and must be carefully evaluated. nih.goveaglebio.com For instance, some assays show low but measurable cross-reactivity (around 1.2%) with related compounds. eaglebio.com

Phage-Antibody-Based and Open Sandwich ELISA Formats for Specific Isomer Detection

To overcome the challenges of antibody specificity, particularly for different stereoisomers like 13(S)-HODE and 13(R)-HODE, more advanced immunoassay formats are being explored. Phage display technology offers a powerful method for generating highly specific monoclonal antibodies or antibody fragments. neb.com This technique allows for the selection of binders from vast libraries that can distinguish between closely related molecules. While not yet widely commercialized specifically for 13-HODE, the principle involves panning a phage library against the target isomer to isolate phage clones that display a highly specific binding peptide or antibody fragment on their surface. nih.gov

These selected phages can then be used in a Phage ELISA. neb.comresearchgate.net In one potential format, the target (e.g., a 13(R)-HODE conjugate) is coated on a plate, and the specific phage-antibody competes with the free 13(R)-HODE in the sample for binding. The amount of bound phage is then detected using an anti-phage antibody conjugated to an enzyme. neb.com This approach has been used to develop a highly selective monoclonal antibody (mAb 13H1) that reacts specifically with 13(R)-HODE and not with 13(S)-HODE or other oxidized lipids, enabling its specific detection in tissues via immunohistochemistry. nih.gov These advanced immunoassay designs hold promise for the specific and sensitive quantification of individual 13-HODE isomers, which is crucial for dissecting their unique biological functions.

Sample Preparation and Enrichment Strategies

The accurate detection and quantification of 13-Hydroxy-9,11-octadecadienoic acid (13-HODE) in complex biological matrices necessitate meticulous sample preparation and enrichment. These steps are critical for removing interfering substances, concentrating the analyte, and preventing its degradation. Given the instability of hydroxy fatty acids under certain conditions, such as high acidity, procedural steps must be carefully optimized. znaturforsch.com

The initial step in sample preparation typically involves extraction from the biological matrix, such as plasma, tissues, or food products. cabidigitallibrary.orgnih.gov A common method for tissues is homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For plasma samples, a key consideration is whether to measure the free (unesterified) 13-HODE or the total amount, which includes 13-HODE esterified in complex lipids like phospholipids (B1166683) and cholesterol esters. nih.gov

To analyze total 13-HODE, a hydrolysis step is required to release the esterified fatty acids. This is typically achieved by chemical saponification using a base like sodium hydroxide (B78521) or sodium carbonate. nih.gov Following hydrolysis, the sample is acidified to protonate the fatty acids before extraction.

Solid-phase extraction is a widely used technique for both cleanup and enrichment. researchgate.netnih.gov Reversed-phase cartridges, such as C18 or polymeric sorbents like Oasis HLB, are frequently employed. cabidigitallibrary.orgnih.govresearchgate.net The general procedure involves conditioning the cartridge, loading the sample (often diluted to reduce organic solvent content), washing away hydrophilic impurities, and finally eluting the lipids with an organic solvent like methanol (B129727) or acetonitrile. nih.gov

Due to the susceptibility of polyunsaturated fatty acids to auto-oxidation, antioxidants such as butylated hydroxytoluene (BHT) are often added during sample preparation to prevent the artificial formation of oxidized lipids. nih.gov Furthermore, to correct for analyte losses during the multi-step procedure, deuterated internal standards (e.g., d4-13-HODE) are added to the sample at the beginning of the extraction process. nih.govnih.gov

A study on meat products utilized an extraction with methanol followed by purification on a Sep-Pak C18 column before analysis by high-performance liquid chromatography (HPLC). cabidigitallibrary.org For the analysis of oxylipins in plasma, one protocol involves adding an antioxidant mix and a surrogate standard to the plasma, followed by centrifugation. The supernatant is then diluted to achieve a 15% methanol content before being loaded onto an Oasis HLB column for extraction. nih.gov

| Step | Method | Details & Reagents | Matrix Example | Reference |

|---|---|---|---|---|

| Extraction | Solvent Extraction | Methanol; Acetone; Chloroform | Meat Products, Brain Tissue | cabidigitallibrary.orgnih.gov |

| Hydrolysis (for Total 13-HODE) | Base Saponification | Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) to liberate esterified oxylipins. | Plasma, Tissues | nih.gov |

| Purification & Enrichment | Solid-Phase Extraction (SPE) | - C18 Cartridges (e.g., Sep-Pak, Bakerbond)

| Plasma, Meat Products, Cell Cultures | cabidigitallibrary.orgnih.govresearchgate.net |

| Stabilization | Antioxidant Addition | Butylated hydroxytoluene (BHT) is added to quench radical-catalyzed reactions and prevent auto-oxidation. | General Biological Samples | nih.gov |

| Quantification | Internal Standard | Deuterated standards (e.g., d4-13-HODE) are added early in the workflow to account for procedural losses. | Plasma, Tissues | nih.govnih.gov |

Spectroscopic Characterization in Research Contexts

The structural elucidation and identification of 13-HODE rely heavily on spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods are often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC).

Mass Spectrometry (MS) is the most common method for identifying and quantifying 13-HODE in biological samples. When coupled with LC (LC-MS), it allows for the separation of 13-HODE from its isomers, such as 9-HODE, before detection. In negative ion mode electrospray ionization (ESI), 13-HODE is typically detected as the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 295.2278. nih.gov

Tandem mass spectrometry (MS/MS) is used for unambiguous identification by analyzing the fragmentation pattern of the precursor ion. The collision-induced dissociation of the m/z 295.2 ion from 13-HODE yields characteristic product ions. A key fragmentation involves cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon, which helps distinguish it from other positional isomers. For 13-HODE, this cleavage results in a characteristic fragment ion at m/z 195.152. nih.govmassbank.eu Another common fragment ion observed is at m/z 277.2177, corresponding to the neutral loss of a water molecule (H₂O) from the precursor ion. nih.gov

| Fragment m/z | Proposed Identity/Origin | Significance | Reference |

|---|---|---|---|

| 277.2177 | [M-H-H₂O]⁻ | Neutral loss of water. | nih.gov |

| 195.152 | Cleavage at C12-C13 | A highly abundant and characteristic fragment for identifying the 13-hydroxy position. | nih.govmassbank.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy has been used in research contexts to confirm the precise structure of 13-HODE derivatives, particularly the geometry of the conjugated double bonds. researchgate.net While not used for routine quantification due to lower sensitivity compared to MS, ¹H-NMR provides definitive structural information. For a 13-HODE derivative, the coupling constants (J-values) of the olefinic protons are diagnostic. A J-value of approximately 11.0 Hz between the protons at positions 9 and 10 (J₉₋₁₀) confirms a cis configuration for that double bond. Conversely, a larger coupling constant of around 15.2 Hz for the protons at positions 11 and 12 (J₁₁₋₁₂) is characteristic of a trans geometry. researchgate.net This data was crucial in confirming the 9Z,11E (cis, trans) configuration of the conjugated diene system in enzymatically produced 13-HODE. researchgate.net

| Proton Positions | Coupling Constant (J) | Inferred Geometry | Reference |

|---|---|---|---|

| H-9, H-10 | 11.0 Hz | cis (Z) | researchgate.net |

| H-11, H-12 | 15.2 Hz | trans (E) | researchgate.net |

Occurrence and Distribution of 13 Hydroxy 9,11 Octadecadienoic Acid in Biological Systems

Endogenous Presence in Mammalian Cells and Tissues

13-Hydroxy-9,11-octadecadienoic acid (13-HODE) is a significant oxidation product of linoleic acid, found endogenously in various mammalian cells and tissues. nih.gov Its formation is catalyzed by several enzymes, including 15-lipoxygenase-1 (15-LOX-1), cyclooxygenases (COX-1 and COX-2), and cytochrome P450 microsomal enzymes. wikipedia.orgresearchgate.net The 15-LOX-1 enzyme, in particular, preferentially metabolizes linoleic acid to 13(S)-HODE. wikipedia.org

This compound is not merely a metabolic byproduct but plays a role in cellular processes. For instance, it is involved in the regulation of cell proliferation and differentiation in several systems. nih.gov In endothelial cells, 13-HODE is continuously synthesized and is thought to play a role in maintaining vascular thromboresistance. researchgate.net Furthermore, it is rapidly incorporated into phospholipids (B1166683) within the cell membranes, such as phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine. researchgate.net

Studies have detected 13-HODE in various mammalian tissues. In rats, it has been quantified in several organs, highlighting its widespread distribution. nih.gov Research has also identified the presence of 13-HODE in human tissues, including prostate adenocarcinoma and colonic mucosa. nih.govnih.gov In cases of human colon cancer, a decrease in the levels of 13-HODE dehydrogenase, the enzyme that metabolizes 13-HODE, has been observed in neoplastic tissue compared to normal mucosa. nih.gov

Table 1: Endogenous Unlabeled 13-HODE Concentrations in Rat Tissues

| Tissue | Concentration (pmol/mg) |

|---|---|

| Visceral Adipose | 0.038 ± 0.004 |

| Perirenal Adipose | 0.040 ± 0.005 |

| Liver | 0.089 ± 0.009 |

| Heart | 0.057 ± 0.006 |

| Brain | Not Detected |

Data is presented as mean ± SD. nih.gov

Detection in Human Biofluids (e.g., plasma, urine, saliva)

13-HODE is present in various human biofluids, and its levels can fluctuate with physiological and pathological conditions. It has been detected and quantified in human plasma, where its concentration can be influenced by factors such as intense physical exercise. physiology.org For example, a study on trained cyclists showed a significant transient increase in plasma 13-HODE + 9-HODE levels immediately after a 75-km cycling bout. physiology.org

The compound has also been identified in human urine and saliva. nih.gov In mixed human saliva, the total concentration of hydroxyoctadecadienoic acids (HODEs), including 13-HODE, has been measured. nih.gov Furthermore, a metabolite of 13-HODE, N-13-hydroxy-octadienoyl-ethanolamine (13-HODE-EA), has also been found in human saliva. nih.gov The presence of 13-HODE in these biofluids makes it a potential biomarker for various physiological states and diseases. wikipedia.org

Table 2: Concentration of 13-HODE in Human Biofluids

| Biofluid | Concentration | Notes |

|---|---|---|

| Plasma | ||

| 0.0106 ± 0.00128 µM | Normal, Adult (>18 years old), Both sexes | |

| 0.230 ± 0.038 µM | Normal, Adult (>18 years old), Both sexes | |

| 123.2 ± 31.1 nmol/L | In rat plasma nih.gov | |

| Saliva (Mixed) | 5 - 10 ng/mL | As total HODEs nih.gov |

| Urine | Detected | Presence confirmed by enzyme immunoassay and GC/MS nih.gov |

Occurrence in Plant Systems

13-HODE is not exclusive to mammalian systems; it is also found in the plant kingdom. Its production in plants is primarily mediated by the enzyme lipoxygenase (LOX). caymanchem.com Plant LOXs catalyze the hydroperoxidation of polyunsaturated fatty acids like linoleic acid, leading to the formation of hydroperoxy fatty acids, which are then reduced to their corresponding hydroxy fatty acids, including 13-HODE. caymanchem.com

The presence of 13-HODE has been noted in various plant products. For example, it has been recognized to occur in barley and malt. researchgate.net This suggests that the enzymatic machinery for the production of this compound is widespread among different plant species. The role of 13-HODE in plants is multifaceted, with evidence suggesting its involvement in defense mechanisms against pathogens. mdpi.com

Dietary Sources and Formation During Food Processing

Humans are exposed to 13-HODE through their diet, as it is present in various food products and can be formed during processing. nih.gov The oxidation of linoleic acid, which is abundant in many edible oils, is a primary source of dietary 13-HODE. nih.gov

Thermal processes such as frying can significantly increase the concentration of 13-HODE and its precursor, 13-hydroperoxyoctadecadienoic acid (13-HPODE). caymanchem.com Studies have shown that heating vegetable oils like soybean, canola, and sunflower oil leads to a notable rise in the levels of these compounds. physiology.org Consequently, foods fried in these oils, such as french fries, can be a significant dietary source of 13-HODE. physiology.org

The compound is also found in animal products. It has been identified in beef tallow, where it is considered a precursor to certain aroma compounds. nih.gov Furthermore, analysis of cured meat products has revealed the presence of 13-HODE in varying concentrations. While information on the presence of 13-HODE in baked goods is limited, the oxidation of lipids during the baking process suggests that it may also be formed in these products. nih.gov

Table 3: Concentration of 13-HODE in Dietary Sources

| Food Product | Concentration Range | Notes |

|---|---|---|

| Cured Meat Products | 1.40–100.77 µg/g | Detected in various cured meat products. |

| Heated Vegetable Oils | The precursor, 13-HpODE, increases significantly upon heating. physiology.org | |

| - Canola Oil (heated at 180°C for 30 min) | ~5.74 nmol/L (of 13-HpODE) | physiology.org |

| - Sunflower Oil (heated at 180°C for 30 min) | ~2.00 nmol/L (of 13-HpODE) | physiology.org |

| - Soybean Oil (heated at 180°C for 30 min) | ~16.0 nmol/L (of 13-HpODE) | physiology.org |

| Beef Tallow | Abundantly present | Considered a precursor to γ-hexalactone. nih.gov |

Advanced Research Perspectives and Emerging Areas

Molecular Interactions and Receptor Binding Studies

13-HODE exerts its biological effects by interacting with several key cellular receptors, thereby activating or modulating various signaling cascades. The primary molecular targets identified for 13-HODE include Peroxisome Proliferator-Activated Receptors (PPARs) and Transient Receptor Potential (TRP) channels.

Peroxisome Proliferator-Activated Receptors (PPARs): 13-HODE, particularly the 13(S) isomer, is a known ligand for PPARs, a family of nuclear receptors critical in metabolism and inflammation. physiology.orgpnas.org It directly activates PPAR gamma (PPARγ), influencing the transcription of genes involved in lipid metabolism and macrophage function. wikipedia.orgnih.gov This interaction is central to many of 13-HODE's effects, such as inducing the maturation of monocytes into macrophages and regulating apoptosis. wikipedia.orgpnas.org Studies have confirmed that 13(S)-HODE binds to PPARγ, while the 13(R)-HODE enantiomer does not, highlighting the stereospecificity of this interaction. physiology.org The activation of the PPARγ pathway by 13(S)-HODE can lead to increased expression of cholesterol transporters like ABCA1 and ABCG1, promoting cholesterol efflux from macrophages. researchgate.net The metabolite 13-oxo-octadecadienoic acid (13-oxo-ODE), derived from 13-HODE, is also a potent PPARγ ligand. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1): 13-HODE and its related oxidized linoleic acid metabolites (OXLAMs) are recognized as endogenous agonists of the TRPV1 channel, also known as the capsaicin (B1668287) receptor. wikipedia.orgjci.org This non-selective cation channel is a key player in detecting noxious stimuli, including heat and inflammatory pain. jci.orgnih.gov Studies have shown that noxious heat stimulates the formation of 13-HODE in the skin, which in turn activates TRPV1. jci.org Activation of TRPV1 by 13(S)-HODE in airway epithelial cells has been shown to cause mitochondrial dysfunction, suggesting a role in epithelial injury. mdpi.com

G-Protein Coupled Receptor 132 (GPR132): While its isomer 9-HODE is a potent ligand for the G-protein coupled receptor GPR132 (also known as G2A), 13-HODE is not considered a primary ligand for this receptor. nih.govnih.gov Studies indicate that 13-HODE has a much lower affinity for GPR132 compared to 9-HODE, suggesting that the pro-inflammatory effects mediated by GPR132 are more specific to 9-HODE. nih.govresearchgate.net

The table below summarizes the key molecular targets of 13-HODE and the nature of their interaction.

| Receptor | Isomer Specificity | Type of Interaction | Key Biological Outcome | Citations |

| PPARγ | 13(S)-HODE | Direct binding and activation | Regulation of lipid metabolism, apoptosis, macrophage differentiation | physiology.orgwikipedia.orgnih.govnih.gov |

| TRPV1 | 13(S)-HODE, 13(R)-HODE | Agonist, channel activation | Nociceptive signaling, inflammatory pain, mitochondrial dysfunction | wikipedia.orgjci.orgnih.govmdpi.com |

| GPR132 (G2A) | Low affinity (compared to 9-HODE) | Weak ligand | Minimal direct signaling compared to 9-HODE | nih.govresearchgate.net |

Exploration of Isomer-Specific Signaling Pathways and Mechanisms

The biological activities of hydroxyoctadecadienoic acids (HODEs) are highly dependent on their specific isomeric form, including the position (e.g., 9- or 13-) and stereochemistry (R or S) of the hydroxyl group. Research has revealed distinct and sometimes opposing effects of these isomers.

A study on colorectal cancer cells demonstrated that the 13-HODE enantiomers have contrary effects. physiology.org 13(S)-HODE was found to decrease cell growth and induce apoptosis, an effect that was mediated by its interaction with PPARγ. physiology.org In contrast, 13(R)-HODE was shown to increase cell proliferation, activating ERK and CREB signaling pathways. physiology.org This highlights how the balance between these two enantiomers could be critical for maintaining homeostasis in cell growth and apoptosis. physiology.org

The signaling pathways of 13-HODE also differ significantly from its positional isomer, 9-HODE. While 13-HODE's effects are often mediated through PPARγ, 9-HODE exerts distinct pro-inflammatory actions through the GPR132 receptor, for which 13-HODE is not a significant ligand. nih.govnih.gov In the context of atherosclerosis, 13-HODE generated enzymatically in early stages is considered protective via PPARγ activation, while the non-enzymatic formation of both 9-HODE and 13-HODE in later stages leads to predominantly harmful effects driven by 9-HODE's action on GPR132. nih.gov

Furthermore, various HODE isomers exhibit distinct activities as PPARγ agonists. nih.gov A comprehensive analysis showed that 10-, 12-, and 13-HODEs significantly increase PPARγ-mediated transcriptional activity, whereas 9-HODEs tend to reduce it. nih.gov This functional divergence underscores the necessity of isomer-specific analysis in understanding the biological roles of HODEs.

Interplay with the Endocannabinoidome Axis and Other Lipid Signaling Networks

Recent research has begun to place 13-HODE within the broader context of the endocannabinoidome, a complex signaling system that includes endocannabinoids and related lipid mediators. nih.govmdpi.com The endocannabinoidome component N-linoleoyl-ethanolamine (LEA) is a substrate for 15-lipoxygenase (15-LOX), the same enzyme family that produces 13-HODE from linoleic acid. nih.govnih.gov

Human 15-lipoxygenase-1 and -2 can biosynthesize N-13-hydroxy-9Z,11E-octadecadienoyl-N-ethanolamine (13-HODE-EA) from LEA. nih.gov This novel metabolite has been detected in human saliva and skin and functions as a selective, albeit weak, TRPV1 agonist. nih.gov Similarly, another endocannabinoidome lipid, 1-linoleoyl-glycerol (1-LG), can be metabolized by human eosinophils and neutrophils into 13-hydroxy-octadecadienoyl-glycerol (13-HODE-G). mdpi.com The discovery of these 13-HODE derivatives establishes a direct metabolic link between the lipoxygenase pathway and the endocannabinoidome, suggesting a coordinated signaling network.

Beyond the endocannabinoidome, 13-HODE is a central node in the larger network of lipid signaling. It is derived from the essential fatty acid linoleic acid and can be further metabolized. wikipedia.orghmdb.ca For instance, 13-HODE is oxidized to 13-oxo-octadecadienoic acid (13-oxo-ODE) by 13-HODE dehydrogenase. wikipedia.orgnih.gov This keto-derivative is also a potent activator of PPARγ, indicating a cascade of signaling activity. wikipedia.orgnih.gov The production of 13-HODE is often accompanied by its precursor 13-hydroperoxy-oxydecadienoic acid (13-HPODE), which itself can modulate gene expression, particularly pathways related to PPAR signaling and lipid metabolism. nih.govmdpi.com

Development of Novel Biocatalysts for Sustainable Production and Derivative Synthesis

The growing interest in the biological activities of 13-HODE has spurred research into efficient and sustainable methods for its production. Biocatalysis using lipoxygenase (LOX) enzymes represents a promising green alternative to chemical synthesis. acs.orgmdpi.com

Researchers have identified novel, highly active LOXs from cyanobacteria that are particularly effective for this purpose. acs.org Three putative LOXs from Calothrix sp. (Ca-LOX), Rivularia sp. (Ri-LOX), and Tolypothrix bouteillei (Tb-LOX) were identified as linoleate (B1235992) 13S-lipoxygenases. acs.org When expressed in E. coli, these enzymes, especially Ri-LOX, demonstrated high activity, enabling the efficient transformation of renewable linoleic acid into the value-added chemical 13(S)-HODE with a high space-time yield of 1008 g L⁻¹ d⁻¹. acs.org

Another innovative approach involves a coupled enzyme system for one-pot synthesis from plant oils. mdpi.com An enzyme cascade using lipase (B570770) to hydrolyze safflower oil, soybean lipoxygenase 1 (LOX-1) for hydroperoxidation, and catalase for in-situ oxygen generation was developed. mdpi.com This solvent-free system successfully produced approximately 70 g/L of 13-HPODE (the direct precursor to 13-HODE) with good regioisomeric specificity. mdpi.com Such enzymatic cascades offer a sustainable route to produce precursors for 13-HODE and other valuable oxo-acids. mdpi.com

The table below details the biocatalysts being explored for 13-HODE production.

| Biocatalyst | Source Organism | Substrate | Key Innovation | Citations |

| Ri-LOX | Rivularia sp. PCC 7116 (Cyanobacteria) | Linoleic Acid | High-activity LOX for efficient biotransformation | acs.org |

| Ca-LOX | Calothrix sp. HK-06 (Cyanobacteria) | Linoleic Acid | High specific activity towards linoleic acid | acs.org |

| LOX-1 | Glycine max (Soybean) | Safflower Oil (Linoleic Acid) | Part of a 3-enzyme cascade (Lipase, LOX, Catalase) for one-pot synthesis | mdpi.com |

Application in Metabolomics for Biomarker Discovery and Metabolic Profiling

Metabolomics, the large-scale study of small molecules, has emerged as a powerful tool for discovering biomarkers and profiling metabolic states. 13-HODE and its isomer 9-HODE are frequently included in these analyses as key oxidized linoleic acid metabolites (OXLAMs) linked to oxidative stress, inflammation, and various pathologies. physiology.orgresearchgate.netnih.gov

A prominent application is in the study of exercise physiology. A metabolomics study conducted on trained cyclists performing a 75-km time trial revealed a significant and transient increase in plasma levels of 13-HODE + 9-HODE. physiology.orgnih.gov Levels increased 3.1-fold immediately post-exercise and remained elevated 1.5 hours later before returning to baseline by 21 hours post-exercise. physiology.orgnih.gov The increase in these HODEs was positively correlated with F2-isoprostanes, an established biomarker of oxidative stress, but not with inflammatory cytokines. physiology.org These findings support the use of 13-HODE + 9-HODE as a biomarker for acute oxidative stress in exercise investigations. physiology.orgnih.gov

Metabolomic profiling is also used to understand the absorption and distribution of dietary 13-HODE. nih.gov Tracer studies using deuterated 13-HODE (d4–13-HODE) have shown that it is absorbed after oral administration and incorporated into tissues such as the liver, heart, and adipose tissue, primarily in esterified forms. nih.gov This application of metabolomics provides crucial insights into the bioavailability and in vivo kinetics of dietary oxylipins. nih.gov Furthermore, targeted metabolomics analysis has been used to quantify changes in 13-HODE levels in nervous tissue following nerve injury, implicating it in pain processing. nih.gov

The data below from the cycling study illustrates the change in plasma 13-HODE + 9-HODE concentrations in response to intense exercise.

| Time Point | Fold Change (vs. Pre-exercise) | Statistical Significance (P-value) |

| Immediately Post-exercise | 3.1 | < 0.001 |

| 1.5 h Post-exercise | 1.7 | < 0.001 |

| 21 h Post-exercise | Returned to pre-exercise levels | - |

Advanced Computational and In Silico Modeling for Mechanistic Elucidation

To complement experimental studies, advanced computational and in silico modeling techniques are being employed to provide deeper mechanistic insights into the molecular interactions of 13-HODE. These methods are particularly valuable for visualizing and analyzing receptor-ligand binding.

Computational docking and WaterLOGSY NMR have been used to explore how different HODE isomers, including 13-HODE, interact with the ligand-binding domain (LBD) of PPARγ. nih.gov These studies confirmed that various HODE isomers can directly bind to the PPARγ LBD, but with different affinities and binding geometries. nih.gov Docking simulations helped to visualize the binding poses of the ligands within the canonical ligand-binding pocket of PPARγ. nih.gov

Structural biology has also provided critical data. The crystal structure of PPARγ in complex with 13-HODE has been determined, offering a high-resolution view of the interaction. researchgate.net Interestingly, these studies suggest that the PPARγ ligand-binding pocket can accommodate two HODE molecules. nih.govresearchgate.net However, in the case of 13-HODE, only one molecule was found to be well-ordered in the structure, with the density for a second molecule being less defined, suggesting a more dynamic or less stable binding in that position compared to its isomer 9-HODE. researchgate.net These in silico and structural analyses are crucial for understanding the subtle differences that determine the specific biological activities of each isomer and for the rational design of molecules that could target these pathways.

Q & A

Basic Research Questions

Q. How is 13-HODE synthesized and purified for experimental use?

- Methodological Answer : 13-HODE is synthesized via enzymatic oxidation of linoleic acid by 15-lipoxygenase (15-LOX), producing 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE), which is reduced to 13-HODE using sodium borohydride (NaBH₄) . For purification, lipid extraction protocols like the Bligh-Dyer method (chlorform:methanol:water, 2:1:0.8 v/v) are employed to isolate 13-HODE from biological matrices .

| Key Extraction Parameters |

|---|

| Solvent Ratio (Bligh-Dyer) |

| Reduction Agent |

| Purity Validation |

Q. What analytical methods are recommended for quantifying 13-HODE in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is optimal for sensitivity, particularly using stable isotope-labeled internal standards (e.g., ¹⁸O-labeled 13-HODE) to correct for losses during sample preparation. Detection limits as low as 0.1 ng/mL are achievable . Avoid acidic conditions during processing to prevent degradation of hydroxy groups .

Q. What is the primary biological role of 13-HODE in mammalian systems?